1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride
Overview
Description
1-(2,6-dimethyl-4-morpholinyl)-3-(4-propylphenoxy)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO3 and its molecular weight is 343.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.1914215 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis and Crystal Structure
- Research on related compounds like 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride highlights advancements in asymmetric synthesis and crystallography. Such studies are crucial for understanding the structural properties of similar morpholine derivatives (Xu Qiu-yan, 2013).
Synthesis Methods
- The synthesis of compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the development of efficient synthetic routes. These methods are beneficial for the production of morpholine derivatives, which have diverse applications in medicinal chemistry (Tan Bin, 2010).
Beta-Adrenoceptor Stimulant Properties
- Studies on parallel series of related compounds, such as 1-[(2-amidoethyl)amino]-3-(aryloxy)-2-propanols, have been conducted to assess their potential as beta-adrenoceptor stimulants. This research is significant for developing novel cardioselective agents (J. J. Barlow, B. G. Main, H. Snow, 1981).
Neurokinin-1 Receptor Antagonism
- Research into compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride indicates their potential as neurokinin-1 receptor antagonists. This is pertinent in developing treatments for conditions like emesis and depression (Timothy Harrison et al., 2001).
Anticancer Activity
- Analogues of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), such as α₁-adrenoceptor antagonists, have been explored for their potential anticancer activities. This research is critical for developing new therapeutic agents against cancer (Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, Wen-Hua Chen, 2011).
Uterine Relaxant Activity
- Novel compounds designed based on the pharmacophore for potent uterine relaxant activity, such as 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, have been studied for their potential in delaying labor onset (C. Viswanathan, M. Kodgule, A. S. Chaudhari, 2005).
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-propylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-5-16-6-8-18(9-7-16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h6-9,14-15,17,20H,4-5,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYYDRDSVROPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CC(OC(C2)C)C)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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